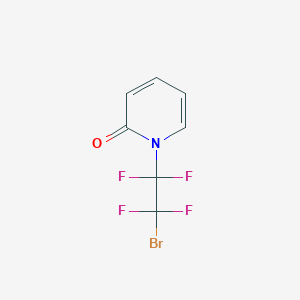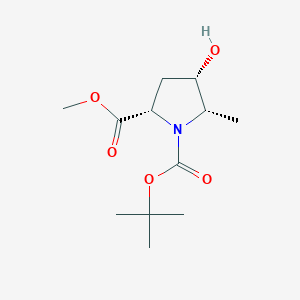
(2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate" is a chiral pyrrolidine derivative, which is of significant interest due to its potential applications in pharmaceutical synthesis. The related compounds discussed in the provided papers serve as important intermediates for various pharmacologically active agents, such as quinolone antibacterial agents and protein tyrosine kinase inhibitors .
Synthesis Analysis
The synthesis of related chiral pyrrolidine derivatives often involves diastereo- and enantioselective reactions. For instance, the practical synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine is achieved starting from ethyl crotonate and L-alanine, highlighting the importance of starting materials and reaction conditions in obtaining the desired stereochemistry . Another example is the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, which involves a series of steps including SN2 substitution, borohydride reduction, oxidation, and acylation, demonstrating a complex multi-step process to achieve the target compound .
Molecular Structure Analysis
The molecular structure of chiral pyrrolidine derivatives is characterized by techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, the molecular structure of (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to be of the orthorhombic space group with a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups . Similarly, the five-membered pyrrolidine ring in (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid adopts an envelope conformation, with specific dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolidine derivatives are crucial for determining the final stereochemistry and functional group orientation. The intermolecular hydrogen bonds, for example, can influence the crystal packing and stability of the compound . The iodolactamization reaction used in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate is a key step that affects the functionalization of the resulting compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The orthorhombic space group and noncentrosymmetric, chiral nature of the crystal structure can affect the compound's optical activity and its interaction with other chiral substances . The envelope conformation of the pyrrolidine ring and the presence of intermolecular hydrogen bonds can also impact the compound's boiling point, density, and other physical properties .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S,5S)-4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-7-9(14)6-8(10(15)17-5)13(7)11(16)18-12(2,3)4/h7-9,14H,6H2,1-5H3/t7-,8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULURDQJGWVSBE-CIUDSAMLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H](N1C(=O)OC(C)(C)C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

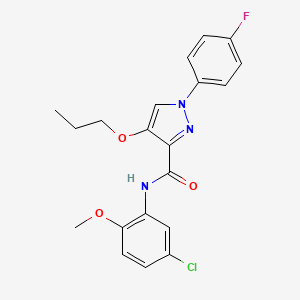

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2522900.png)
![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)
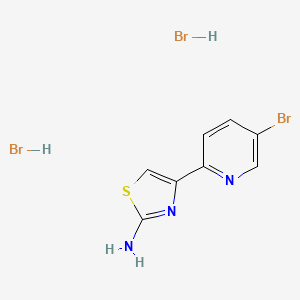
![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)
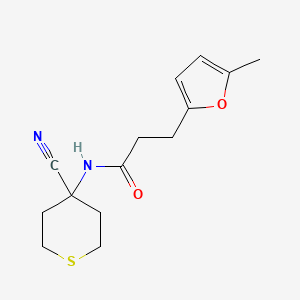
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)
![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2522909.png)
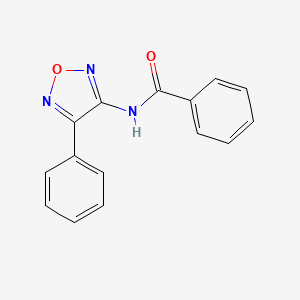

![8-{2-[4-(2-Fluorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2522916.png)
